molecular formula C29H32ClN5O3 B1672116 N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride CAS No. 148642-42-6

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride

Cat. No.: B1672116
CAS No.: 148642-42-6
M. Wt: 534.0 g/mol
InChI Key: SRVVUYIJVBLEJI-UHFFFAOYSA-N
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Description

GR 127935 hydrochloride is a potent and selective antagonist of the serotonin receptors 5-HT1B and 5-HT1D. It is primarily used in scientific research to study the role of these receptors in various physiological and pathological processes. The compound has been shown to alter the release of serotonin in the brain and reduce drug-seeking behavior in cocaine-addicted rats .

Preparation Methods

The synthesis of GR 127935 hydrochloride involves several steps, starting with the preparation of the core biphenyl structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

GR 127935 hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, nucleophiles, electrophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GR 127935 hydrochloride has a wide range of scientific research applications, including:

    Neuroscience: It is used to study the role of serotonin receptors in the brain and their involvement in various neurological disorders.

    Pharmacology: The compound is used to investigate the effects of serotonin receptor antagonists on behavior and neurotransmitter release.

    Drug addiction research: GR 127935 hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, making it a valuable tool for studying addiction mechanisms and potential treatments.

    Psychiatry: The compound is used to explore the role of serotonin receptors in psychiatric disorders such as depression and anxiety

Comparison with Similar Compounds

GR 127935 hydrochloride is unique in its high selectivity for the 5-HT1B and 5-HT1D receptors, with minimal activity at other serotonin receptor subtypes. Similar compounds include:

    SB-216641: Another selective 5-HT1B receptor antagonist.

    BRL-15572: A selective 5-HT1D receptor antagonist.

    WAY-100635: A selective 5-HT1A receptor antagonist.

Compared to these compounds, GR 127935 hydrochloride has a broader application in research due to its dual selectivity for both 5-HT1B and 5-HT1D receptors .

Properties

IUPAC Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3.ClH/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34;/h5-12,17-18H,13-16H2,1-4H3,(H,31,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVVUYIJVBLEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042587
Record name GR 127935 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148642-42-6
Record name GR 127935 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Reactant of Route 4
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride

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